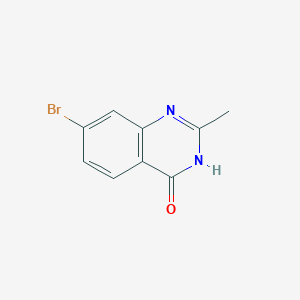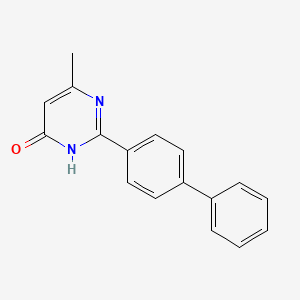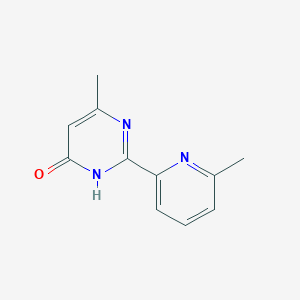
7-溴-2-甲基喹唑啉-4(3H)-酮
描述
7-Bromo-2-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 403850-89-5. It has a molecular weight of 239.07 and its IUPAC name is 7-bromo-2-methyl-4(1H)-quinazolinone .
Synthesis Analysis
The synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one involves the combination of 7-Bromo-2-methyl-lH-quniazoline-4-one (200 mg, 0.84 mmol, 1.0 equiv), tetrabutylammonium bromide (30 mg, 0.09 mmol, 0.1 equiv), and phenethyl bromide (150 uL, 1.0 mmol, 1.2 equiv) in toluene (10 mL). This mixture is then treated with 50% aq. NaOH (2 mL), and refluxed for 14 hours .Molecular Structure Analysis
The molecular structure of 7-Bromo-2-methylquinazolin-4(3H)-one is represented by the linear formula C9H7BrN2O .Chemical Reactions Analysis
The diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its 6-bromo derivative reacted with some active methylene compounds, namely ethyl acetoacetate, ethyl cyanoacetate and acetylacetone, to afford the corresponding hydrazono quinazolinone derivatives .Physical And Chemical Properties Analysis
7-Bromo-2-methylquinazolin-4(3H)-one is a solid at room temperature. It has a density of 1.7±0.1 g/cm3 .科学研究应用
Synthesis and Characterization
Synthesis as an Intermediate in Drug Development : 7-Bromo-2-methylquinazolin-4(3H)-one has been synthesized as an intermediate in the development of drugs for treating colon and rectal cancers. The synthetic route designed for its production optimizes yield and efficiency (He Zheng-you, 2010).
Formation of Schiff Bases : This compound is used in the formation of Schiff bases when treated with indolinedione and other secondary amines. These compounds have been investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008).
Direct Halogenation Applications : It is utilized in direct halogenation processes, where it is treated with iodine monochloride or bromine. The products of this process, Schiff bases, are studied for their biological activity (Mudassar A. Sayyed et al., 2006).
Pharmaceutical Research
Anticancer Studies : It has been used in the synthesis of novel compounds with anticancer properties. One such compound showed potent inhibition of tumor growth in mice and disrupted tumor vasculature without evident toxicity (Mu-Tian Cui et al., 2017).
Antiviral Activities : Certain derivatives of this compound have shown distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).
Anti-Coccidial Drug Development : It is an integral part of the synthesis process for Halofuginone hydrobromide, an effective anti-coccidial drug for poultry. The synthesized drug has shown significant anti-coccidial properties (Junren Zhang et al., 2017).
Hypotensive Agent Synthesis : This compound has been used to create novel hypotensive agents. Some of these synthesized compounds have exhibited significant blood pressure lowering activities (Ashok Kumar et al., 2003).
Tuberculosis Treatment Research : Novel compounds synthesized from it have shown potent anti-tuberculosis activity, comparable to standard drugs like rifampicin (T. Panneerselvam et al., 2016).
Chemical Synthesis and Material Science
Synthesis of Quinazolinones : It is used in the synthesis of a variety of quinazolinone derivatives which have shown promising anti-inflammatory and antimicrobial activities (Ashish P. Keche et al., 2014).
Corrosion Inhibitors : Schiff bases derived from 7-Bromo-2-methylquinazolin-4(3H)-one are explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting materials (D. Jamil et al., 2018).
安全和危害
属性
IUPAC Name |
7-bromo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNWVONJDMTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625908 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methylquinazolin-4(3H)-one | |
CAS RN |
403850-89-5 | |
| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384402.png)

![7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384405.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384410.png)


![6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384414.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384418.png)
![3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1384419.png)